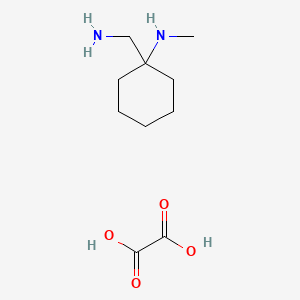

1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid” is a chemical compound. Oxalic acid is a strong dicarboxylic acid that occurs in many plants and vegetables. It is produced in the body by metabolism of glyoxylic acid or ascorbic acid. It is not metabolized but excreted in the urine .

Synthesis Analysis

The synthesis of oxalic acid has been studied in various contexts. For instance, direct synthesis of oxalic acid via oxidative CO coupling mediated by a dinuclear hydroxycarbonylcobalt(III) complex has been reported . Another study discussed the modulated self-assembly of metal–organic frameworks, which could potentially involve oxalic acid . Additionally, the electrochemical reduction of CO2 to oxalic acid in nonaqueous solvents using a Pb catalyst has been explored .Molecular Structure Analysis

The molecular structure of oxalic acid has been studied in various contexts. For instance, multicomponent solids of 9-ethyladenine and oxalic acid have been detected and characterized . Another study discussed the mechanical properties of anhydrous oxalic acid and oxalic acid dihydrate .Chemical Reactions Analysis

Chemical reactions involving oxalic acid have been studied in the context of volumetric chemical analysis and acid/base equilibria & titrations .Physical And Chemical Properties Analysis

The physical and chemical properties of oxalic acid have been studied in various contexts. For instance, a study discussed the structuring-agent role in physical and chemical properties of Mo/SiO2 catalysts . Another study discussed the effect of oxalic acid treatment on conductive coatings formed by Ni@Ag core–shell nanoparticles .Applications De Recherche Scientifique

Photochemistry and Cyclomerization

One study delves into the photochemistry of amino-linked bichromophoric anthracenes, demonstrating efficient cyclomerization, which could have implications for developing novel photo-responsive materials or chemical sensors (Mori & Maeda, 1997).

Synthesis and Characterization

Research into the synthesis, characterization, antioxidant, and selective xanthine oxidase inhibitory studies of transition metal complexes with novel amino acid-bearing Schiff base ligand, derived from [1-(aminomethyl)cyclohexyl]acetic acid, points towards potential applications in medicinal chemistry and enzyme inhibition (Ikram et al., 2015).

Aminocarbonylation in Organic Synthesis

The utilization of amino acid methyl esters in palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes showcases the role of amino acids in synthesizing carboxamides, which are pivotal in drug development and organic synthesis (Müller et al., 2005).

Conversion of Carbohydrates

A method for the conversion of carbohydrates into N-substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes (pyrralines) using primary amines and oxalic acid illustrates the potential for creating sustainable pathways for synthesizing valuable organic compounds from biomass (Adhikary et al., 2015).

Catalysis in Epoxidation

Research on chiral cyclic secondary amines as catalysts for the asymmetric epoxidation of olefins using oxone indicates advancements in asymmetric synthesis, which is crucial for creating compounds with specific optical activities (Ho et al., 2005).

Safety And Hazards

Oxalic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious burns to the respiratory tract, throat, and nose. If oxalic acid vapor or dust is inhaled it can cause nervousness, mucous membrane ulcers, vomiting, headache, nosebleed, back pain (as a result of kidney damage), weakness, and emaciation . It is also reactive and may react violently with certain substances .

Orientations Futures

The future directions of research involving oxalic acid include its use in the formation of conductive metallic coatings with low sintering temperature, which can be successfully applied for replacement of currently used silver-based nanoinks in printed electronics . Another direction is the use of oxalic acid in the preharvest treatment of lemon fruits to enhance their antioxidant system, reducing the postharvest incidence of decay .

Propriétés

IUPAC Name |

1-(aminomethyl)-N-methylcyclohexan-1-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.C2H2O4/c1-10-8(7-9)5-3-2-4-6-8;3-1(4)2(5)6/h10H,2-7,9H2,1H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEBZTXJQWXDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1(CCCCC1)CN.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(aminomethyl)-N-methylcyclohexan-1-amine; oxalic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one](/img/structure/B2683066.png)

![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)

![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)